2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione
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Overview
Description
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is a complex organic compound with a unique structure that includes a naphthopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and pentenyl groups: These groups are added through alkylation reactions, using reagents such as methyl iodide and 4-methylpent-3-en-1-yl bromide.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Camphorene: A related compound with a similar structure but different functional groups.
Bergamotene: Another compound with a bicyclic structure and similar functional groups.
Uniqueness
2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific combination of functional groups and its naphthopyran core. This gives it distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
77566-45-1 |
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Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C20H20O3/c1-13(2)7-6-11-20(3)12-10-16-17(21)14-8-4-5-9-15(14)18(22)19(16)23-20/h4-5,7-10,12H,6,11H2,1-3H3 |
InChI Key |
FJVGQTAHBWYCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
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